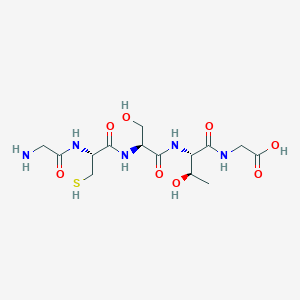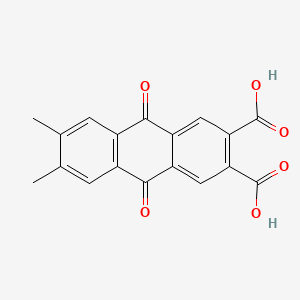
6,7-Dimethyl-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethyl-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarboxylic acid is a chemical compound with the molecular formula C18H12O6 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two carboxylic acid groups and two ketone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarboxylic acid typically involves the oxidation of 6,7-dimethylanthracene. One common method includes the use of potassium permanganate (KMnO4) as an oxidizing agent in an alkaline medium. The reaction is carried out under reflux conditions, and the product is isolated through acidification and subsequent crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process would be optimized for high yield and purity, with considerations for environmental and safety regulations.
化学反応の分析
Types of Reactions
6,7-Dimethyl-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Formation of more oxidized anthracene derivatives.
Reduction: Formation of 6,7-dimethyl-9,10-dihydroxyanthracene-2,3-dicarboxylic acid.
Substitution: Formation of esters or amides of this compound.
科学的研究の応用
6,7-Dimethyl-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 6,7-Dimethyl-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo redox reactions, which can influence cellular processes. It may interact with enzymes and proteins involved in oxidative stress and inflammation, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid: Similar structure but with carboxylic acid groups at different positions.
2,6-Anthraquinone dicarboxylic acid: Another derivative of anthracene with different substitution patterns.
9,10-Dioxoanthracene-2,6-dicarboxylic acid: Similar compound with variations in the position of functional groups.
Uniqueness
6,7-Dimethyl-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and interactions are advantageous.
特性
CAS番号 |
869705-61-3 |
|---|---|
分子式 |
C18H12O6 |
分子量 |
324.3 g/mol |
IUPAC名 |
6,7-dimethyl-9,10-dioxoanthracene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C18H12O6/c1-7-3-9-10(4-8(7)2)16(20)12-6-14(18(23)24)13(17(21)22)5-11(12)15(9)19/h3-6H,1-2H3,(H,21,22)(H,23,24) |
InChIキー |
CPDWGMLLRWORHR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)C(=O)C3=CC(=C(C=C3C2=O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


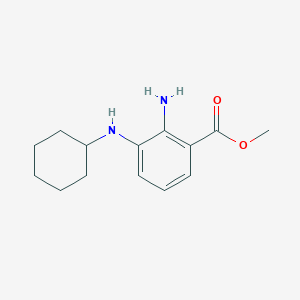

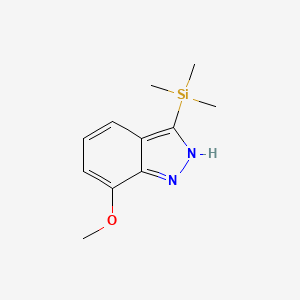
dimethylsilane](/img/structure/B12530591.png)
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one](/img/structure/B12530596.png)
![Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl-](/img/structure/B12530599.png)
![1,4-Diazabicyclo[3.3.3]undecane](/img/structure/B12530606.png)
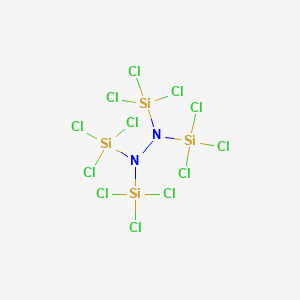
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12530617.png)
![[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid](/img/structure/B12530634.png)
![1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12530648.png)

![Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate](/img/structure/B12530681.png)
